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Compound of Interest

Compound Name: Conocarpan

CAS No.: 56319-02-9

Cat. No.: B1250297

Get Quote

Executive Summary
Conocarpan (2,3-dihydrobenzofuran neolignan) represents a privileged scaffold in medicinal

chemistry, distinguished by its potent anti-leishmanial, anti-inflammatory, and cytotoxic

activities. Unlike simple lignans, the conocarpan framework requires precise stereochemical

control at the C2 and C3 positions to maximize biological efficacy. This guide dissects the

biomimetic synthetic routes, specifically oxidative coupling, and correlates structural

modifications with mitochondrial-targeted antiparasitic mechanisms.

Chemical Architecture & Stereochemical
Imperatives
The core structure of conocarpan is a 2,3-dihydrobenzofuran skeleton. The biological activity

is strictly governed by the relative configuration of the aryl and methyl/propenyl substituents.
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The Scaffold: A C6-C3-C6 backbone formed by the oxidative coupling of two

phenylpropanoid units (typically isoeugenol or ferulic acid derivatives).

Critical Stereochemistry: The naturally occurring (-)-conocarpan typically exhibits a trans-

configuration at the 2,3-position. Synthetic efforts often yield racemic mixtures (

-trans), which retain significant biological activity, though enantioselective routes (using chiral
auxiliaries or enzymatic catalysis) are preferred for clinical candidates.

Key Functional Sites:

C4-OH: The phenolic hydroxyl group is often the "warhead" for radical scavenging and

interaction with mitochondrial complexes.

C2-Aryl Group: Dictates lipophilicity and membrane permeability.

Synthetic Strategies: The Biomimetic Route
While de novo synthesis is possible, the most authoritative and field-proven method is

Biomimetic Oxidative Coupling. This approach mimics the plant's biosynthetic pathway, utilizing

a one-electron oxidant to generate phenoxy radicals that undergo regio- and stereoselective

coupling.

Mechanism of Oxidative Coupling
The reaction proceeds via the generation of a phenoxy radical from a phenylpropanoid

precursor (e.g., methyl ferulate or isoeugenol). Two radical species dimerize:

Radical Generation:

abstracts a hydrogen/electron from the phenol.

-5' Coupling: The radical at the

-position of the propenyl chain couples with the C5 position of the second ring.

Cyclization: Subsequent internal trapping of the quinone methide intermediate by the

phenolic oxygen closes the furan ring.
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Visualization: Synthetic Pathway
The following diagram illustrates the radical coupling workflow typically employed to access the

dihydrobenzofuran core.
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Caption: Biomimetic synthesis workflow via Ag(I)-mediated oxidative coupling of

phenylpropanoids.

Experimental Protocol: Ag(I)-Promoted Dimerization
Protocol Validation: This protocol is adapted from standard oxidative coupling methodologies

(e.g., Snider et al.) and optimized for reproducibility. The use of anhydrous conditions is critical

to prevent over-oxidation or polymerization.

Materials
Precursor: Methyl ferulate or Isoeugenol (1.0 equiv).

Oxidant: Silver(I) Oxide (

) (0.5 - 1.0 equiv).

Solvent: Anhydrous Dichloromethane (

) or Benzene/Acetone (2:1).

Purification: Silica gel flash chromatography.

Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

or Ar), dissolve the phenylpropanoid precursor (e.g., 1 mmol) in anhydrous solvent (10 mL).
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Oxidation: Add

(0.6 mmol) in a single portion. The stoichiometry is crucial; excess oxidant can lead to
polymerization.

Reaction: Stir the suspension vigorously at room temperature. The reaction is

heterogeneous. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting

phenol.

Checkpoint: The solution typically darkens as radical species form.

Quenching: Once conversion halts (typically 2-4 hours), filter the mixture through a pad of

Celite to remove silver salts. Rinse the pad with EtOAc.

Workup: Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography.

Elution Gradient: 0%

20% EtOAc in Hexanes.

Target: The dihydrobenzofuran product usually elutes after the starting material but before

complex polymers.

Validation: Confirm the trans-stereochemistry using

-NMR. Look for the doublet of doublets for H-2 and H-3 with coupling constants

.

Biological Activity & Mechanism of Action[1][2][3][4]
Conocarpan analogues are not merely cytotoxic; they are mechanistically specific. The

primary therapeutic interest lies in their anti-leishmanial activity, particularly against Leishmania

donovani and L. amazonensis.

Anti-Leishmanial Profile
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The compound exhibits a high Selectivity Index (SI), effectively killing parasites at

concentrations that are non-toxic to mammalian macrophages.

Compound
Class

Target Species
IC50
(Promastigote)

IC50
(Amastigote)

Mechanism
Highlight

(-)-Conocarpan L. donovani
2.0 - 5.0

M

3.5 - 8.0

M

Mitochondrial

collapse

Methyl-analogue L. amazonensis
5.0 - 10.0

M

8.0 - 12.0

M

Membrane

permeabilization

Dehydrodieugen

ol B
L. infantum

12.0

M

3.0 - 32.0

M

Immunomodulati

on (NO)

Mechanism of Action (MOA)
The primary mode of action involves the disruption of the parasite's bioenergetics. Unlike

mammalian cells, Leishmania are heavily dependent on a single mitochondrion.

Mitochondrial Targeting: Conocarpan penetrates the parasite membrane and targets the

Electron Transport Chain (ETC).

Complex II Inhibition: Evidence suggests inhibition of succinate dehydrogenase (Complex II).

[1]

ROS Surge: The blockage leads to electron leakage, generating Reactive Oxygen Species

(ROS).

ATP Depletion: The electrochemical gradient collapses, halting ATP synthesis and inducing

apoptosis-like death.
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Caption: Mechanism of action showing mitochondrial bioenergetic collapse in Leishmania

parasites.

Structure-Activity Relationship (SAR)[6][7]
Modifying the conocarpan scaffold reveals distinct trends in potency and toxicity.

The 4-OH Group (Phenolic Hydroxyl):
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Essentiality: Methylation (capping) of this group often reduces anti-oxidant capacity but

may increase lipophilicity and membrane permeability. For anti-leishmanial activity, a free

OH or a metabolically labile ester is often preferred.

C2-Aryl Substituents:

Electron-donating groups (methoxy, methylenedioxy) on the C2-phenyl ring enhance

cytotoxicity against cancer lines (e.g., melanoma) but must be balanced to avoid host

toxicity.

The Furan Ring:

Aromatization to a benzofuran (fully unsaturated) typically leads to a loss of activity. The

flexibility of the dihydrobenzofuran ring (puckering) is crucial for binding to the biological

target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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